4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is a chemical compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a phenol group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound .
Scientific Research Applications
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Safety and Hazards
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Mechanism of Action
Mode of Action
- 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol may exert its effects through various mechanisms:
- Concentrations in the 5% to 7% range can dissolve tissue on contact via proteolysis . When injected next to a nerve, phenol (a related compound) produces chemical neurolysis, which is nonselective across nerve fiber size and most prominent on its outer aspect . Phenol derivatives may interact with CGRP receptors, affecting pain perception .
Biochemical Analysis
Biochemical Properties
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme H61T (His-61→Thr) mutant, where this compound binds at the active site, showing strong density . This interaction highlights the compound’s potential as a modulator of enzyme activity, which could have implications for drug development and therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, its interaction with the H61T mutant enzyme involves binding at the active site, which can lead to enzyme inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional activity of target genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of chlorosilane and bromotrifluoromethane at -59°C to form trifluoromethylsilane. This intermediate then reacts with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is subsequently reduced by zinc powder to yield the desired product with a yield of 71% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted phenol derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the oxadiazole ring.
5-(Trifluoromethyl)-1,2,4-oxadiazole: Lacks the phenol group.
Uniqueness
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-7(14-16-8)5-1-3-6(15)4-2-5/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGEEMLNWMWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628892 | |
Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118828-15-2 | |
Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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